
3-aminoindole HCl
Übersicht
Beschreibung
3-Aminoindole HCl, also known as 1H-Indol-3-ylamine Hydrochloride, is a research chemical with analgesic properties . It has broad applications such as anticancer agents and diabetes prevention .
Synthesis Analysis
A novel, low-cost method for the preparation of not easily accessible free 3-aminoindoles has been developed . This approach is based on a well-established reaction between indoles and nitrostyrene in the presence of phosphorous acid, which results in the formation of 4′-phenyl-4′H-spiro [indole-3,5′-isoxazoles] . The latter could be transformed to corresponding aminated indoles by reaction with hydrazine hydrate in good or excellent yields upon microwave-assisted heating .
Molecular Structure Analysis
The molecular formula of 3-Aminoindole HCl is C8H9ClN2 .
Chemical Reactions Analysis
The synthesis of 3-aminoindole derivatives involves a green cascade approach to prepare a variety of 3-aminoindole derivatives in good to excellent yields through an iron (III)-catalyzed dehydrogenative cross-coupling reaction of 2-arylindoles and primary benzylamines under mild reaction conditions .
Physical And Chemical Properties Analysis
3-Aminoindole HCl is a solid substance with a grey to black color . It has a melting point of 180 °C (decomposition) and is hygroscopic . It is slightly soluble in DMSO and Methanol .
Wissenschaftliche Forschungsanwendungen
Synthesis of Unprotected 3-Aminoindoles
- Summary of Application: A novel, low-cost method for the preparation of not easily accessible free 3-aminoindoles has been developed .
- Methods of Application: This approach is based on a well-established reaction between indoles and nitrostyrene in the presence of phosphorous acid, which results in the formation of 4′-phenyl-4′H-spiro[indole-3,5′-isoxazoles]. The latter could be transformed to corresponding aminated indoles by reaction .
- Results or Outcomes: The method provides a convenient, broadly applicable synthetic pathway to free, 3-aminated indoles as corresponding precursors or building blocks .
Biological Potential of Indole Derivatives
- Summary of Application: Indole derivatives, including 3-aminoindole, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application: Various natural compounds contain indole as parent nucleus for example tryptophan. Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .
- Results or Outcomes: Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Post Functionalization with Nitrostyrene
- Summary of Application: A two-step synthesis of unprotected 3-aminoindoles via post functionalization with nitrostyrene has been developed .
- Methods of Application: This method is based on a well-established reaction between indoles and nitrostyrene in the presence of phosphorous acid, which results in the formation of 4′-phenyl-4′H-spiro[indole-3,5′-isoxazoles]. The latter could be transformed to corresponding aminated indoles by reaction with hydrazine hydrate in good or excellent yields upon microwave-assisted heating .
- Results or Outcomes: This method provides a convenient, broadly applicable synthetic pathway to free, 3-aminated indoles as corresponding precursors or building blocks .
Biological Activities of Indole Derivatives
- Summary of Application: Indole derivatives, including 3-aminoindole, possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application: Various natural compounds contain indole as parent nucleus for example tryptophan. Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .
- Results or Outcomes: Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Synthesis of 4′-Phenyl-4′H-Spiro[indole-3,5′-Isoxazoles]
- Summary of Application: A novel method for the preparation of 4′-phenyl-4′H-spiro[indole-3,5′-isoxazoles] has been developed .
- Methods of Application: This method is based on a well-established reaction between indoles and nitrostyrene in the presence of phosphorous acid .
- Results or Outcomes: The method provides a convenient, broadly applicable synthetic pathway to 4′-phenyl-4′H-spiro[indole-3,5′-isoxazoles] as corresponding precursors or building blocks .
Synthesis of Unprotected 3-Aminoindoles
- Summary of Application: A method for the synthesis of unprotected 3-aminoindoles has been developed .
- Methods of Application: This method is based on a reaction that undergoes successive fragmentation with the ejection of H2CN and HCN particles .
- Results or Outcomes: The method provides a convenient, broadly applicable synthetic pathway to unprotected 3-aminoindoles .
Safety And Hazards
Eigenschaften
IUPAC Name |
1H-indol-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2.ClH/c9-7-5-10-8-4-2-1-3-6(7)8;/h1-5,10H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJOKFIOBSENCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00482100 | |
| Record name | 3-aminoindole HCl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00482100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-aminoindole HCl | |
CAS RN |
57778-93-5 | |
| Record name | 3-aminoindole HCl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00482100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-indol-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



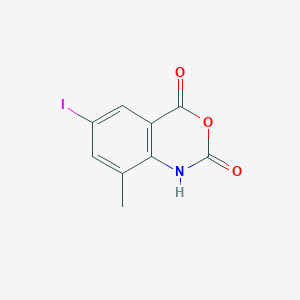
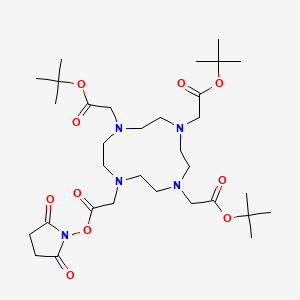
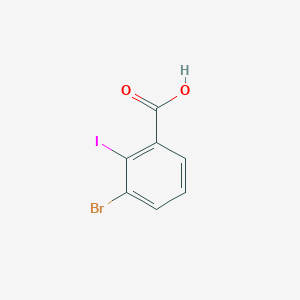
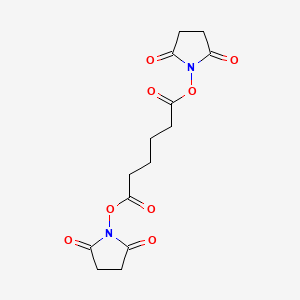
![5-Fluorobenzo[d]isoxazol-3(2H)-one](/img/structure/B1313752.png)
![2,3,4,5-Tetrahydro-benzo[c]azepin-1-one](/img/structure/B1313754.png)
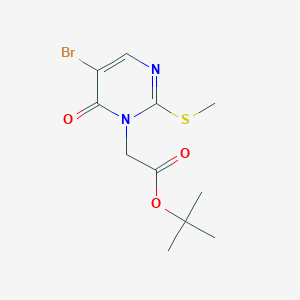
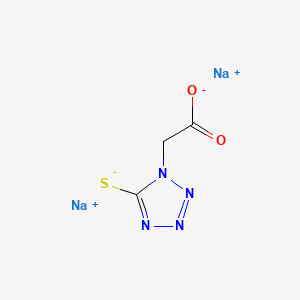
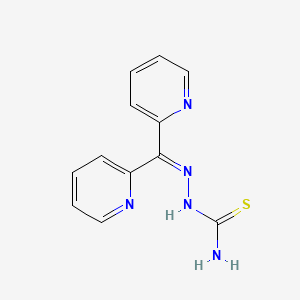
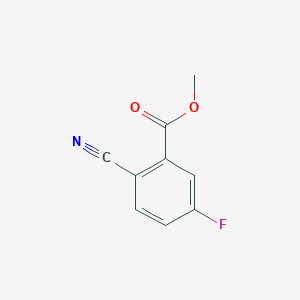

![1-(pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1313778.png)

